Home > Products > Screening Compounds P61200 > 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide -

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

Catalog Number: EVT-4646266
CAS Number:
Molecular Formula: C21H26N6O
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide is a small molecule inhibitor that specifically targets the first bromodomain of the Bromodomain-containing protein 4 (BRD4) []. BRD4 is a transcriptional and epigenetic regulator implicated in various cellular processes, including cell cycle progression, DNA replication, and inflammation. It plays a crucial role in cancer development by regulating the expression of oncogenes.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. It demonstrated high selectivity for c-Met in kinase assays but was found to inhibit multiple phosphodiesterases (PDEs) in broader screening. This off-target activity led to undesirable cardiovascular effects in rats, ultimately leading to its termination as a preclinical candidate. []
  • Relevance: Both PF-04254644 and the target compound, 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide, share the core structure of a [, , ]triazolo[4,3-b]pyridazine ring system. They differ in the substituents attached to this core, with PF-04254644 having a quinoline ring linked through an ethyl bridge at the 3-position, while the target compound has a 3-methyl group at the same position and a piperidine carboxamide substituent at the 6-position. This structural similarity suggests that these compounds may share a similar binding mode with certain targets, particularly those interacting with the triazolopyridazine scaffold. []

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: 1632 is a small-molecule inhibitor of the RNA-binding protein Lin28. It disrupts the interaction between Lin28 and the let-7 microRNA precursor, leading to increased levels of mature let-7. This compound shows promising activity in rescuing let-7 function, inducing stem cell differentiation, and reducing tumor-sphere formation in cancer cells. []
  • Relevance: Compound 1632 and 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide are closely related, sharing the same core structure of a 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety. The key difference lies in the substituent at the phenyl ring attached to the triazolopyridazine core. In 1632, it is a N-methylacetamide group, while in the target compound, it is a N-(3-phenylpropyl)-3-piperidinecarboxamide group. The shared core structure suggests they might exhibit similar binding interactions with certain targets. []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a compound with functional selectivity for specific subtypes of GABA-A receptors, showing preference for those not containing the α1 subunit. In contrast to benzodiazepines, which bind to a broader range of GABA-A receptors, L-838,417 demonstrates a reduced propensity to induce physical dependence in mice. This selectivity profile makes it a potentially valuable tool for studying GABA-A receptor subtypes and developing anxiolytics with a lower risk of dependence. []
  • Relevance: Although L-838,417 and 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide differ significantly in their overall structures, they both belong to the chemical class of compounds containing the 1,2,4-triazolo[4,3-b]pyridazine moiety. This shared structural feature, though present in different substitution patterns, suggests potential commonalities in their interactions with certain biological targets. The comparison between L-838,417 and benzodiazepines highlights the impact of subtle structural variations within a chemical class on pharmacological properties like selectivity and dependence liability. []

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: Similar to L-838,417, SL651498 exhibits functional selectivity for GABA-A receptors. This compound preferentially acts on subtypes other than those containing the α1 subunit, suggesting a potential for anxiolytic effects with reduced sedative and dependence liabilities compared to non-selective benzodiazepines. []
  • Relevance: Despite the distinct overall structure from 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide, SL651498, alongside L-838,417, exemplifies the exploration of structurally diverse compounds for targeting specific GABA-A receptor subtypes to achieve a more desirable pharmacological profile. Although these compounds are not directly structurally related to the target compound, their inclusion emphasizes the broader context of drug discovery efforts in targeting receptor families with subtype selectivity as a strategy for developing safer and more effective therapeutics. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Both Compound 1 and 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide share a common structural feature: the [, , ]triazolo[4,3-b]pyridazine ring system. Despite this similarity, their remaining structures differ significantly. The bioactivation pathway identified for Compound 1, involving sulfur oxidation in the isothiazole ring, highlights a potential metabolic liability for compounds containing this moiety. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: While structurally similar to Compound 1, Compound 2 offers a valuable comparison to 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide. Despite the shared [, , ]triazolo[4,3-b]pyridazine core with the target compound, the persistent bioactivation of Compound 2, even with modifications, emphasizes the potential for metabolic liabilities associated with specific structural features within a compound class. This emphasizes the importance of careful structural consideration and thorough metabolic profiling during drug development to mitigate potential toxicity risks. []
Overview

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a synthetic compound notable for its complex structure and significant biological activity. It features a piperidine ring, a triazolo-pyridazine moiety, and a phenylpropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential as a bromodomain inhibitor, particularly targeting the Bromodomain-containing protein 4 (BRD4), which plays a critical role in gene regulation and cancer progression.

Source and Classification

The compound belongs to a class of small molecules that exhibit diverse biological activities, particularly in the context of inhibiting protein interactions involved in transcriptional regulation. It is classified as a bromodomain inhibitor, which is significant for its potential therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple synthetic steps:

  1. Formation of the Triazolopyridazine Core: The synthesis begins with the creation of the triazolopyridazine core through the reaction of a pyridazine derivative with a triazole precursor. This reaction often requires specific conditions such as the presence of bases and solvents like dimethylformamide (DMF) to facilitate the formation of the desired heterocyclic structure.
  2. Introduction of the Piperidine Moiety: The next step involves incorporating the piperidine ring via nucleophilic substitution reactions. The triazolopyridazine core reacts with a piperidine derivative to form the final compound.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the target compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is C21H26N6OC_{21}H_{26}N_{6}O, with a molecular weight of approximately 378.5 g mol378.5\text{ g mol}. The structure can be described as follows:

  • Piperidine Ring: Central to the molecule, substituted at the 3-position with a carboxamide group.
  • Triazolo-Pyridazine Moiety: Attached at the 1-position of the piperidine ring.
  • Phenylpropyl Group: Linked to the nitrogen of the carboxamide group.

The structural representation can be illustrated using SMILES notation: CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3.

Chemical Reactions Analysis

Types of Reactions and Technical Details

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide can participate in various chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions are possible depending on reaction conditions and functional groups present.
Mechanism of Action

The mechanism of action for 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide primarily involves its interaction with BRD4:

  • Binding to Receptors: The compound selectively binds to the first bromodomain of BRD4, disrupting its interaction with acetylated lysine residues on histones.
  • Inhibition of Enzymes: This binding inhibits BRD4's activity in regulating gene expression linked to oncogenesis.
  • Modulation of Signaling Pathways: By affecting BRD4 function, it influences critical signaling pathways involved in cell growth and differentiation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The properties of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide include:

Relevant Data or Analyses

Studies indicate that this compound exhibits competitive inhibition against BRD4 with an IC50 value that reflects its potency as an inhibitor. Structural studies have elucidated key interactions between the compound and BRD4 that enhance its inhibitory effects.

Applications

Scientific Uses

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide has potential applications in:

  • Cancer Research: As a bromodomain inhibitor targeting BRD4, it is being investigated for its role in modulating gene expression associated with cancer progression.
  • Drug Development: Its unique structural features make it a candidate for further optimization in drug discovery efforts aimed at developing new therapeutic agents against various diseases linked to aberrant gene regulation.

Properties

Product Name

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C21H26N6O/c1-16-23-24-19-11-12-20(25-27(16)19)26-14-6-10-18(15-26)21(28)22-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,22,28)

InChI Key

OGSUKYHAWZSEAK-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.